molecular formula C24H24 B12600944 2-(4,4-Diphenyl-3-butenyl)-p-xylene CAS No. 649556-16-1

2-(4,4-Diphenyl-3-butenyl)-p-xylene

Cat. No.: B12600944
CAS No.: 649556-16-1
M. Wt: 312.4 g/mol
InChI Key: AKPFZRWGWIXONH-UHFFFAOYSA-N
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Description

2-(4,4-Diphenyl-3-butenyl)-p-xylene is an organic compound characterized by its unique structure, which includes a xylene moiety substituted with a 4,4-diphenyl-3-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Diphenyl-3-butenyl)-p-xylene typically involves the reaction of 4,4-diphenyl-3-butenyl bromide with p-xylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Diphenyl-3-butenyl)-p-xylene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,4-Diphenyl-3-butenyl)-p-xylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-Diphenyl-3-butenyl)-p-xylene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenyl-3-butenyl bromide
  • 1-(4,4-Diphenyl-3-butenyl)piperidine hydrochloride
  • 4-(4,4-Diphenyl-3-butenyl)-2-piperazinecarboxylic acid dihydrochloride

Uniqueness

2-(4,4-Diphenyl-3-butenyl)-p-xylene is unique due to its specific substitution pattern on the xylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

649556-16-1

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4,4-diphenylbut-3-enyl)-1,4-dimethylbenzene

InChI

InChI=1S/C24H24/c1-19-16-17-20(2)23(18-19)14-9-15-24(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-18H,9,14H2,1-2H3

InChI Key

AKPFZRWGWIXONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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